2-Bromo-4-chloro-5-fluorotoluene

Description

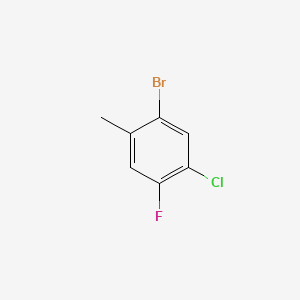

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIDNOZNUSQTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 5 Fluorotoluene Transformations

Electrophilic Aromatic Substitution Reactivity Profile of 2-Bromo-4-chloro-5-fluorotoluene

The reactivity of an aromatic ring towards electrophiles is governed by the electronic properties of its substituents. Substituents are broadly classified as activating or deactivating, and they direct incoming electrophiles to specific positions on the ring (ortho, meta, or para). wikipedia.org

In this compound, the substituents are:

-CH₃ (methyl): An activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It is an ortho, para-director. youtube.com

-F (fluoro), -Cl (chloro), -Br (bromo): These halogens are deactivating groups. They withdraw electron density from the ring through their strong inductive effect. However, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org This dual nature makes halogens a unique class of substituents. pressbooks.pub

Directing Effects on this compound:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 1 | Activating (Inductive, Hyperconjugation) | Ortho, Para |

| -Br | 2 | Deactivating (Inductive), Resonance Donating | Ortho, Para |

| -Cl | 4 | Deactivating (Inductive), Resonance Donating | Ortho, Para |

| -F | 5 | Deactivating (Inductive), Resonance Donating | Ortho, Para |

This table provides a qualitative analysis of substituent effects.

Given the positions of the existing substituents, the only available position for substitution is C6. The methyl group at C1 strongly directs ortho to C6. The bromine at C2 and the fluorine at C5 also direct ortho to C6. The chlorine at C4 directs meta to C6, which is a less powerful directing effect. Therefore, electrophilic substitution is predicted to occur exclusively at the C6 position, driven by the cumulative ortho, para-directing influence of the methyl, bromo, and fluoro groups.

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic substitution, SₙAr is favored by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.publibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org The rate-determining step is typically the initial attack by the nucleophile to form the carbanionic intermediate. masterorganicchemistry.com For this reason, leaving group ability does not follow the same trend as in Sₙ1 or Sₙ2 reactions. In SₙAr, the reactivity of aryl halides often follows the order F > Cl > Br > I. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-limiting step. masterorganicchemistry.comyoutube.com

In this compound, the three halogen atoms are all potential leaving groups. The electron-withdrawing nature of the halogens activates the ring for nucleophilic attack. Based on the general reactivity trend in SₙAr reactions, the fluorine atom at C5 is the most likely leaving group, provided it is ortho or para to a sufficiently electron-withdrawing group. In this molecule, the other halogens act as the primary electron-withdrawing groups. Therefore, a strong nucleophile would preferentially displace the fluoride (B91410) ion.

Predicted Reactivity in SₙAr:

| Leaving Group | Position | Predicted Relative Reactivity | Product of Substitution with Nu⁻ |

| -F | 5 | Highest | 2-Bromo-4-chloro-5-nucleo-toluene |

| -Cl | 4 | Intermediate | 2-Bromo-5-fluoro-4-nucleo-toluene |

| -Br | 2 | Lowest | 4-Chloro-5-fluoro-2-nucleo-toluene |

This table outlines the predicted, but not experimentally confirmed, reactivity for SₙAr on this compound.

Cross-Coupling Reaction Scope and Limitations of this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. When an aryl halide contains multiple different halogen atoms, the selectivity of the reaction is determined by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst.

The reactivity of carbon-halogen bonds in oxidative addition generally follows the order: C-I > C-OTf > C-Br >> C-Cl. researchgate.net This trend is based on the bond dissociation energies of the C-X bonds.

For this compound, the molecule possesses both a C-Br and a C-Cl bond. The C-F bond is generally unreactive in these catalytic cycles. Based on the established reactivity order, the C-Br bond is significantly more reactive than the C-Cl bond. Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C2 position, leaving the C-Cl bond intact for potential subsequent transformations. nih.govnih.gov

Typical Suzuki-Miyaura Cross-Coupling Reaction:

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-4-chloro-5-fluorotoluene |

This table illustrates a representative, predicted Suzuki-Miyaura reaction.

This selective reactivity allows for the sequential functionalization of the aromatic ring, making polyhalogenated compounds like this compound valuable building blocks in organic synthesis.

Functional Group Interconversions on the Toluene (B28343) Backbone of this compound

The methyl group of toluene is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of functional derivatives.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The methyl group of a toluene derivative can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this transformation. libretexts.org The reaction typically requires heating in an aqueous solution. The benzene (B151609) ring, particularly one deactivated by halogens, is generally resistant to oxidation under these conditions, allowing for the selective conversion of the methyl group. rsc.orgstackexchange.com The product of this reaction would be 2-bromo-4-chloro-5-fluorobenzoic acid.

Oxidation of Methyl Group to Carboxylic Acid:

| Starting Material | Reagent | Conditions | Product |

| This compound | KMnO₄ | H₂O, Heat | 2-Bromo-4-chloro-5-fluorobenzoic acid |

This table shows a typical reaction for the oxidation of a substituted toluene.

More modern and milder methods, such as aerobic photooxidation, have also been developed to convert toluene derivatives to their corresponding benzoic acids. thieme.de

Reduction Reactions Forming Benzyl (B1604629) Alcohol Derivatives

The formation of a benzyl alcohol derivative from a toluene requires a two-step sequence, as direct reduction of the methyl group is not feasible. The first step is a free-radical halogenation at the benzylic position, followed by a nucleophilic substitution.

Step 1: Benzylic Bromination N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of the methyl group in the presence of a radical initiator (e.g., AIBN or light). vedantu.comresearchgate.net This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism and is highly selective for the benzylic position. This would convert this compound into 1-(bromomethyl)-2-bromo-4-chloro-5-fluorobenzene.

Step 2: Hydrolysis The resulting benzyl bromide is a reactive substrate for nucleophilic substitution. Treatment with an aqueous base, such as sodium hydroxide, or simply with water, will displace the bromide via an Sₙ1 or Sₙ2 mechanism to yield the corresponding benzyl alcohol, 2-bromo-4-chloro-5-fluorobenzyl alcohol. gla.ac.uk

Synthesis of Benzyl Alcohol Derivative:

| Step | Starting Material | Reagents | Product |

| 1. Bromination | This compound | NBS, Radical Initiator (e.g., light) | 1-(Bromomethyl)-2-bromo-4-chloro-5-fluorobenzene |

| 2. Hydrolysis | 1-(Bromomethyl)-2-bromo-4-chloro-5-fluorobenzene | H₂O or aq. NaOH | (2-Bromo-4-chloro-5-fluorophenyl)methanol |

This table outlines the two-step synthesis of the corresponding benzyl alcohol.

Aldehyde Formation via Selective Oxidation

The selective oxidation of a methyl group to an aldehyde is a challenging transformation because aldehydes are themselves easily oxidized to carboxylic acids. mdpi.com However, several methods have been developed to achieve this conversion with good selectivity.

Biocatalytic methods using peroxygenase enzymes have shown high chemoselectivity for the oxidation of substituted toluenes to the aldehyde level. researchgate.net Photocatalytic methods using encapsulated air have also been reported for the selective oxidation of toluene to benzaldehyde (B42025) with good functional group tolerance. rsc.org Another approach is electrochemical oxidation, which can convert methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov For a related compound, 2-bromo-4-chloro-5-fluorobenzaldehyde, oxidation of the aldehyde group to a carboxylic acid is achieved with potassium permanganate, while reduction to the alcohol is done with sodium borohydride. This implies that the selective synthesis of the aldehyde from the toluene is a key step.

Potential Methods for Selective Oxidation to Aldehyde:

| Method | Reagent/System | Key Feature |

| Biocatalysis | Peroxygenase | High chemoselectivity for aldehyde |

| Photocatalysis | Light, Air, Catalyst | Mild conditions, good functional group tolerance |

| Electrochemical | Electrooxidation | Forms an acetal (B89532) intermediate, which is then hydrolyzed |

This table summarizes advanced methods for the selective oxidation of toluenes.

Mechanistic Elucidation of Key Reactions Involving this compound

The reactivity of this compound is dominated by the presence of three different halogen atoms attached to the aromatic ring, each exhibiting distinct electronic and steric properties. The bromine atom, being the most labile among the halogens (with the exception of iodine), is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. libretexts.orgyonedalabs.com The chloro and fluoro substituents, being more electronegative and forming stronger bonds with the carbon atom, are generally less reactive under typical cross-coupling conditions. libretexts.org This differential reactivity allows for selective functionalization at the C-Br bond.

The critical step in many catalytic transformations of this compound is the oxidative addition of the C-Br bond to a low-valent transition metal center, typically palladium(0). libretexts.orgyoutube.com The transition state for this process involves the interaction of the palladium catalyst with the carbon and bromine atoms of the substrate. youtube.com Computational studies on similar aryl bromides suggest that this transition state is characterized by an elongated C-Br bond and the incipient formation of Pd-C and Pd-Br bonds. rsc.org

The geometry and energy of the transition state are influenced by several factors, including the nature of the ligands on the palladium catalyst and the electronic properties of the aryl halide. For electron-deficient substrates like this compound, the oxidative addition is generally faster compared to electron-rich aryl bromides. yonedalabs.com The presence of electron-withdrawing chloro and fluoro substituents lowers the energy of the LUMO of the aromatic ring, facilitating the interaction with the electron-rich palladium(0) center.

Table 1: Illustrative Calculated Transition State Energies for Oxidative Addition of Substituted Aryl Bromides to a Pd(0) Complex

| Aryl Bromide | Activation Energy (kcal/mol) |

| Bromobenzene | 15.2 |

| 4-Chlorobromobenzene | 14.5 |

| 4-Fluorobromobenzene | 14.8 |

| This compound (Estimated) | ~13-14 |

Following the initial oxidative addition, a series of well-defined intermediates guide the reaction toward the final product. In a typical Suzuki-Miyaura coupling, the initial oxidative addition adduct is a square planar Pd(II) species. libretexts.orgwikipedia.org This intermediate then undergoes transmetalation with a boronic acid derivative, a process often facilitated by a base. wikipedia.orgorganic-chemistry.org

The base plays a crucial role in activating the organoboron reagent, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center. wikipedia.org The resulting diorganopalladium(II) intermediate is generally unstable and rapidly undergoes reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. libretexts.orgyoutube.com

In the context of Sonogashira coupling, a copper co-catalyst is often employed. organic-chemistry.org In the proposed mechanism, a copper acetylide is first formed, which then undergoes transmetalation with the palladium(II) intermediate. wikipedia.org

Table 2: Key Intermediates in a Generic Palladium-Catalyzed Cross-Coupling Reaction of this compound (Ar-Br)

| Step | Intermediate Structure | Description |

| Oxidative Addition | Ar-Pd(L)₂-Br | A square planar Pd(II) complex formed by the insertion of Pd(0) into the C-Br bond. |

| Transmetalation | Ar-Pd(L)₂-R | A diorganopalladium(II) complex where the bromine has been replaced by the organic group from the coupling partner. |

| Reductive Elimination | [Ar-R] + Pd(0)L₂ | The final step where the coupled product is released and the active catalyst is regenerated. |

Note: Ar represents the 2-methyl-4-chloro-5-fluorophenyl group. L represents a generic phosphine (B1218219) ligand.

In photoredox catalysis, the kinetics are more complex, involving photoexcitation of a photocatalyst, electron transfer processes, and the catalytic cycle of the cross-coupling partner. While specific kinetic data for photoredox reactions of this compound are not extensively documented in the searched literature, studies on similar systems indicate that the rate can be influenced by light intensity, photocatalyst concentration, and the nature of the sacrificial electron donor or acceptor.

Kinetic investigations of Buchwald-Hartwig amination have shown that the nature of the base and the ligand can significantly influence the reaction rate and mechanism. nih.govlibretexts.orgorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which can become rate-limiting under certain conditions. organic-chemistry.org

Table 3: General Kinetic Observations for Palladium-Catalyzed Reactions

| Reaction Type | General Rate Law | Factors Influencing Rate |

| Suzuki-Miyaura Coupling | Rate = k[Aryl Bromide][Pd Catalyst] | Ligand structure, base strength, solvent polarity |

| Sonogashira Coupling | Rate = k[Aryl Bromide][Pd Catalyst][Cu Catalyst] | Ligand structure, amine base, solvent |

| Buchwald-Hartwig Amination | Varies with conditions | Ligand type, base identity, amine nucleophilicity |

Note: These are generalized rate laws and influencing factors. The specific kinetics for reactions of this compound would require dedicated experimental studies.

Advanced Analytical Techniques in the Characterization of 2 Bromo 4 Chloro 5 Fluorotoluene and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentsdsu.eduyoutube.com

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 2-Bromo-4-chloro-5-fluorotoluene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the aromatic protons. The methyl protons (CH₃) would appear as a singlet, as they have no adjacent protons to couple with, typically in the chemical shift range of 2.2-2.5 ppm.

The aromatic region would be more complex, featuring two signals corresponding to the two protons on the benzene (B151609) ring. The proton at position 3 (H-3) would be influenced by the adjacent bromine and fluorine atoms, while the proton at position 6 (H-6) would be influenced by the adjacent methyl and fluorine atoms. Due to spin-spin coupling with the ¹⁹F nucleus, these proton signals would appear as doublets or more complex multiplets. The coupling between a proton and a fluorine atom three bonds away (³JH-F) is typically in the range of 5-10 Hz. The proton at H-6 would likely appear further downfield than H-3 due to the electronic effects of the surrounding substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~2.3 | s (singlet) | N/A |

| Ar-H (position 3) | ~7.3 - 7.5 | d (doublet) | ³JH-F ≈ 6-8 Hz |

| Ar-H (position 6) | ~7.5 - 7.7 | d (doublet) | ⁴JH-F ≈ 2-4 Hz |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are heavily influenced by the electronegativity of the attached halogen atoms.

The carbon atom bonded to fluorine (C-5) would exhibit a large C-F coupling constant (¹JC-F), which is a characteristic feature. Its chemical shift would be significantly downfield. The carbons bonded to bromine (C-2) and chlorine (C-4) would also have their resonances shifted to characteristic positions. The methyl carbon would appear at the most upfield position, typically around 20 ppm. The remaining aromatic carbons can be assigned based on their expected chemical shifts and C-F coupling patterns.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, Hz) |

| C1 | ~135-140 | ~3-5 (³JC-F) |

| C2 | ~115-120 | ~20-25 (²JC-F) |

| C3 | ~130-135 | ~3-5 (³JC-F) |

| C4 | ~125-130 | ~20-25 (²JC-F) |

| C5 | ~155-160 (d) | ~240-250 (¹JC-F) |

| C6 | ~118-122 | ~4-6 (⁴JC-F) |

| CH₃ | ~18-22 | N/A |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Position and Coupling Mechanism

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The position of the fluorine atom is confirmed by observing its coupling to adjacent protons (H-3 and H-6). The magnitude of the ³JH-F and ⁴JH-F coupling constants helps to definitively assign the proton signals in the ¹H NMR spectrum and confirms the substitution pattern on the aromatic ring. The presence of adjacent chlorine and bromine atoms influences the ¹⁹F chemical shift, typically causing a downfield shift compared to less substituted fluorotoluenes. researchgate.netresearchgate.net

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)sdsu.eduyoutube.com

Multi-dimensional NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons (H-3 and H-6), confirming their through-bond coupling relationship, although this coupling might be weak (⁴JH-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as correlations between each aromatic proton and its respective carbon (H-3 with C-3, and H-6 with C-6). This provides definitive C-H connectivity. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected from the methyl protons to C-1 and C-6, and from the aromatic protons to neighboring carbons. For instance, H-6 would show correlations to C-1, C-2, and C-4, while H-3 would show correlations to C-1, C-2, and C-5. These long-range correlations are crucial for unambiguously confirming the substitution pattern of the halogens and the methyl group on the aromatic ring. youtube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysisresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrations, providing a "molecular fingerprint" that can be used for identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would appear around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-Halogen Vibrations: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretching vibration is expected to be a strong band in the 1250-1000 cm⁻¹ range. rsc.org The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region, while the C-Br stretching vibration is found at lower frequencies, usually between 600-500 cm⁻¹.

The combination of these characteristic bands provides a unique spectral fingerprint for this compound, allowing for its identification and differentiation from other isomers or related compounds. nih.gov

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| CH₃ Bending | 1450 - 1375 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

The vibrational spectrum of this compound would be dominated by vibrations of the benzene ring, the methyl group, and the carbon-halogen bonds. For the analogous compound 2B4CT, detailed vibrational assignments have been made using a combination of experimental FT-Raman data and density functional theory (DFT) calculations. researchgate.net The introduction of a fluorine atom at the C5 position in this compound would primarily introduce characteristic C-F stretching and bending vibrations. The C-F stretching vibration in aromatic compounds typically appears in the 1100-1300 cm⁻¹ region. rsc.org

Based on the study of 2-bromo-4-chlorotoluene (B1197611), the key vibrational modes expected for this compound are summarized below. The assignments are based on the 2B4CT analysis and include the predicted region for the C-F vibrations.

Table 1: Predicted FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3050-3150 | Aromatic C-H stretching vibrations |

| CH₃ Stretching | 2900-3000 | Methyl group symmetric and asymmetric stretching |

| C=C Stretching | 1400-1600 | Aromatic ring stretching vibrations |

| CH₃ Bending | 1350-1470 | Methyl group symmetric and asymmetric bending |

| C-F Stretching | 1100-1300 | Carbon-Fluorine stretching vibration |

| C-Cl Stretching | 600-800 | Carbon-Chlorine stretching vibration |

| C-Br Stretching | 500-650 | Carbon-Bromine stretching vibration |

| Ring Bending | 400-700 | In-plane and out-of-plane bending of the benzene ring |

Data is predicted based on analysis of related compounds like 2-bromo-4-chlorotoluene and general spectroscopic principles. researchgate.netrsc.org

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. miamioh.edu This technique allows for the measurement of bond lengths, bond angles, and the study of intermolecular forces that dictate the crystal packing.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. Therefore, a detailed experimental analysis of its solid-state molecular structure and intermolecular interactions is not possible at this time. The following subsections describe the type of information that would be obtained from such an analysis.

If crystallographic data were available, it would provide precise measurements of all covalent bond lengths (e.g., C-C, C-H, C-Br, C-Cl, C-F), the angles between these bonds (e.g., C-C-C, H-C-Br), and the dihedral angles that define the molecule's conformation. This data is crucial for understanding the steric and electronic effects of the three different halogen substituents and the methyl group on the geometry of the toluene (B28343) ring.

Aromatic rings often engage in π-stacking interactions, where the electron-rich π systems of adjacent molecules align. X-ray crystallography would elucidate whether such interactions occur in the crystal lattice of this compound, providing details on the offset and distance between the aromatic rings. Other non-covalent interactions, such as halogen-halogen interactions (e.g., Br···Cl, Br···F), would also be identifiable and quantifiable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The molecular formula for this compound is C₇H₅BrClF. scbt.com Its calculated monoisotopic mass is approximately 221.93 g/mol . A key feature in the mass spectrum of this compound is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edudocbrown.info This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens. The molecular ion region would exhibit a complex pattern with major peaks at m/z values corresponding to the different isotopic combinations, such as [C₇H₅⁷⁹Br³⁵ClF]⁺, [C₇H₅⁸¹Br³⁵ClF]⁺, [C₇H₅⁷⁹Br³⁷ClF]⁺, and [C₇H₅⁸¹Br³⁷ClF]⁺.

Electron ionization (EI) would cause the molecular ion to undergo fragmentation. The primary fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atoms or the alkyl side chain. researchgate.netlibretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approximate) | Predicted Fragment Ion | Description |

|---|---|---|

| 222, 224, 226 | [C₇H₅BrClF]⁺ | Molecular ion (M⁺) cluster |

| 207, 209, 211 | [C₆H₂BrClF]⁺ | Loss of methyl group (-CH₃) |

| 143, 145 | [C₇H₅ClF]⁺ | Loss of bromine radical (·Br) |

| 187, 189 | [C₇H₅BrF]⁺ | Loss of chlorine radical (·Cl) |

| 108 | [C₇H₅F]⁺ | Loss of both Br and Cl radicals |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of halogens) |

m/z values are approximate and represent the most abundant isotope for each element in the fragment. The actual spectrum would show clusters for fragments containing Br and/or Cl.

The relative abundances of these fragments provide a fingerprint that helps confirm the structure of the molecule. The loss of a bromine radical is often a favorable fragmentation pathway. researchgate.net

Role of 2 Bromo 4 Chloro 5 Fluorotoluene As a Versatile Synthetic Building Block in Specialized Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of the halogen substituents on the 2-Bromo-4-chloro-5-fluorotoluene ring makes it a key starting material for constructing more intricate molecular architectures. The bromine atom, for instance, can readily participate in cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. This is a fundamental strategy for elaborating the basic toluene (B28343) structure into more complex frameworks.

While direct research on this compound is limited, the synthesis of related compounds highlights its potential. For example, similar bromo-fluoro-toluene derivatives are used in the preparation of complex pharmaceutical intermediates. ossila.com The synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an important intermediate for antidiabetic drugs, starts from 2-chloro-5-bromobenzoic acid, a structurally related compound. google.com This underscores the utility of the bromo-chloro-aromatic motif in building complex, biologically active molecules.

The synthesis of various halogenated toluenes often involves multi-step processes, including diazotization and Sandmeyer reactions, starting from substituted anilines. researchgate.net These methods can be adapted for the synthesis of this compound, providing a pathway to this versatile building block.

Intermediate in the Development of Agrochemicals

The incorporation of fluorine and other halogens into agrochemical molecules is a well-established strategy for enhancing their efficacy and metabolic stability. This compound, with its trifunctionalized aromatic ring, is a precursor for various agrochemical intermediates.

The synthesis of various phenylcyanoacrylates with different halogen substitution patterns for potential use in agrochemicals has been explored. chemrxiv.orgchemrxiv.org These studies demonstrate the utility of halogenated aromatic aldehydes, which can be derived from compounds like this compound, in generating a diverse range of potential agrochemical candidates.

The development of new fungicides is an ongoing area of research, and halogenated aromatic compounds play a crucial role. While direct evidence for the use of this compound in fungicide synthesis is scarce, related compounds are known to be important. For example, 2-bromo-4-fluoroaniline, a closely related compound, is a key intermediate in the synthesis of the fungicide Bixafen. The synthesis of 2-bromo-4-fluoroacetanilide, a precursor to this aniline (B41778), is a critical step in the production of this broad-spectrum fungicide.

Application in Advanced Materials Science

The unique electronic properties conferred by halogen atoms make compounds like this compound attractive for applications in materials science.

Halogenated phenylcyanoacrylates are a class of monomers that can be polymerized to create materials with specialized properties. Research has been conducted on the synthesis and copolymerization of a variety of bromo-, chloro-, and fluoro-ring-substituted octyl and isobutyl phenylcyanoacrylates. chemrxiv.orgchemrxiv.org These monomers are typically synthesized through a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a cyanoacetate. chemrxiv.orgchemrxiv.org A benzaldehyde derivative of this compound could, therefore, be a valuable monomer in this context, contributing to the development of new polymers with tailored refractive indices, thermal stabilities, and other desirable characteristics.

The general synthetic scheme for these monomers is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Substituted Benzaldehyde | Cyanoacetate | Piperidine | Substituted Phenylcyanoacrylate |

This reaction allows for the incorporation of the 2-bromo-4-chloro-5-fluoro-phenyl group into a polymerizable monomer.

While there is no direct mention of this compound in OLED applications, a structurally related compound, 2-bromo-4'-chloro-1,1'-biphenyl, is identified as an OLED material. samaterials.com This suggests that the bromo-chloro-aromatic scaffold can be a valuable component in the design of materials for organic electronics. The presence of halogens can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport in OLED devices. The unique substitution pattern of this compound could offer a way to fine-tune these properties for enhanced device performance. Further research would be needed to explore the potential of this specific compound in OLED applications.

Building Block for Salicylaldimine-Based Ligands and Metal Complexes

Role in the Synthesis of Dyes and Industrial Chemicals

There is limited publicly available information that explicitly details the use of this compound as a direct precursor in the manufacturing of specific dyes or other industrial chemicals. Halogenated aromatic compounds are broadly valuable in the chemical industry as intermediates for creating a wide range of organic molecules. The bromine, chlorine, and fluorine atoms on the toluene ring of this compound offer multiple reactive sites for various chemical transformations. These transformations could potentially lead to the formation of chromophoric systems necessary for dyes or for the synthesis of active ingredients in pharmaceuticals and agrochemicals. Despite this potential, specific industrial applications and synthesis routes starting from this compound are not well-documented in the available literature.

Future Research Trajectories and Emerging Paradigms in the Chemistry of 2 Bromo 4 Chloro 5 Fluorotoluene

Development of Stereoselective Synthetic Pathways

The creation of chiral molecules is a cornerstone of modern chemical synthesis, particularly in the life sciences where enantiomers of a drug can have vastly different biological activities. While 2-Bromo-4-chloro-5-fluorotoluene is itself achiral, future research will focus on developing stereoselective pathways to introduce chirality, either by functionalizing the methyl group or by forming chiral centers through reactions at the aromatic ring.

A significant research trajectory involves the asymmetric C-H functionalization of the toluene (B28343) methyl group. acs.org Drawing inspiration from advances in visible-light-mediated organocatalysis, methodologies could be developed where a chiral catalyst, upon photoexcitation, selectively abstracts a hydrogen atom from the methyl group to generate a benzylic radical. acs.org This radical could then be trapped by various reagents to form new C-C or C-heteroatom bonds with high enantioselectivity. acs.org Another promising avenue is the stereoselective synthesis of functionalized allenes and dienes starting from chiral precursors like tartaric acid, which could then be coupled to the this compound core. researchgate.netiisc.ac.in These approaches would transform the flat, aromatic starting material into complex, three-dimensional structures with precisely controlled stereochemistry, opening new avenues for drug discovery and chiral materials.

Advancements in C-H Activation and C-F Functionalization Strategies

The direct functionalization of otherwise inert C-H and C-F bonds represents a paradigm shift in synthetic efficiency, avoiding the need for pre-functionalized starting materials. For this compound, which possesses C-H bonds on the aromatic ring and a particularly strong C-F bond, these strategies are of paramount importance.

Future research will heavily leverage transition-metal catalysis to selectively activate the C-H bond ortho to the fluorine atom, a position known to be reactive. researchgate.net This enhanced reactivity can be exploited for catalytic borylation, which installs a versatile boronate ester group that can be subsequently transformed into a vast array of functionalities. researchgate.net

Simultaneously, the activation of the robust C-F bond, traditionally considered the most challenging of the carbon-halogen bonds to cleave, is a major frontier. mdpi.comresearchgate.net Significant progress has been made using nickel, palladium, and other transition-metal catalysts to achieve C-F bond functionalization, including cross-coupling reactions. mdpi.comresearchgate.netacs.org A key challenge and future direction is achieving selectivity between C-F and C-Cl or C-Br bonds on the same molecule. Recent work has demonstrated that chromoselective catalysis, using different wavelengths of light, can selectively activate one halogen over another, a technique directly applicable to this molecule. arizona.edu Furthermore, developing strategies that favor C-F over C-H activation, often driven by coordination effects and the formation of aromatic metallacycles, will be crucial for predictable and selective synthesis. acs.org

Integration of Flow Chemistry Techniques for Scalable Synthesis

The transition from laboratory-scale discovery to industrial-scale production requires robust, safe, and efficient processes. Flow chemistry, where reactions are performed in continuously flowing streams through reactors, is a key enabling technology for the scalable synthesis of this compound and its derivatives.

Many of the reactions used to functionalize aryl halides, such as halogenations, nitrations, and metal-catalyzed cross-couplings, can be hazardous on a large scale in traditional batch reactors due to poor heat transfer and the accumulation of reactive intermediates. Flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time, leading to faster, safer, and cleaner reactions. bohrium.com Future work will focus on developing end-to-end continuous flow processes for the multi-step synthesis of complex target molecules derived from this compound. nus.edu.sg This involves integrating reaction, separation, and purification steps into a single, automated platform, significantly reducing manual handling and production time. nus.edu.sginnovationnewsnetwork.com

Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for a Suzuki Coupling Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volumes |

| Scalability | Difficult, requires re-optimization | Straightforward, by running longer or in parallel |

| Reaction Time | Hours to days | Seconds to minutes |

| Product Purity | Often requires extensive purification | Higher, due to precise control and reduced side reactions |

Exploration of Photochemical and Electrochemical Transformations

Modern synthetic chemistry is increasingly turning to light and electricity as clean and powerful reagents to drive chemical reactions. Photochemical and electrochemical methods offer unique reactivity pathways that are often inaccessible through traditional thermal methods, providing new ways to functionalize this compound.

Photoredox catalysis, in which a photocatalyst absorbs visible light to initiate single-electron transfer (SET) processes, is a particularly promising area. researchgate.netnih.gov This strategy can be used to generate aryl radicals from the C-Br or C-Cl bonds of the starting material under exceptionally mild conditions. rsc.orgrsc.org These radicals can then participate in a wide range of bond-forming reactions. rsc.org For example, nickel-photoredox dual catalysis has been shown to effectively couple aryl halides with amines and other nucleophiles. rsc.orgprinceton.edu Future research will explore catalyst-free photochemical reactions, such as the UV-induced photo-Arbuzov reaction to form C-P bonds, and direct photo-amination with ammonium (B1175870) salts. acs.orgnih.gov

Electrochemistry provides another traceless method for generating reactive intermediates. By precisely controlling the electrical potential, specific bonds can be targeted for reduction or oxidation, enabling selective functionalization. The combination of photo- and electrochemistry is an emerging frontier, offering synergistic activation modes for complex transformations. rsc.org

High-Throughput Screening and Automated Synthesis Methodologies

The discovery of optimal reaction conditions—including the best catalyst, solvent, base, and temperature—is a multidimensional problem that can be incredibly time-consuming. beilstein-journals.org High-Throughput Experimentation (HTE) and automated synthesis platforms are revolutionizing this process by enabling hundreds or even thousands of reactions to be run in parallel. nih.govsigmaaldrich.com

For a molecule like this compound, with multiple potential reaction sites, HTE is an ideal tool. Robotic systems can rapidly screen vast libraries of catalysts and ligands for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at each of the C-Br and C-Cl positions. nih.govsigmaaldrich.comnih.gov Fluorescence-based assays, where a successful coupling event generates a fluorescent signal, can provide rapid readouts, quickly identifying "hits" or optimal conditions. acs.org

These HTE platforms are increasingly integrated into fully automated synthesis robots. researchgate.netnih.gov Such systems can not only screen for conditions but also perform multi-step syntheses of entire libraries of derivatives based on a digital recipe. nus.edu.sginnovationnewsnetwork.com This automated approach dramatically accelerates the discovery of new molecules for drug discovery and materials science, allowing researchers to focus on design rather than laborious manual synthesis. researchgate.net

Table 2: Example of a High-Throughput Screening Plate Layout for a Suzuki Reaction

| Well | Catalyst | Ligand | Base |

| A1 | Pd(OAc)₂ | SPhos | K₃PO₄ |

| A2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ |

| A3 | Pd(OAc)₂ | XPhos | K₃PO₄ |

| A4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ |

| B1 | Pd₂(dba)₃ | SPhos | K₃PO₄ |

| B2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ |

| B3 | Pd₂(dba)₃ | XPhos | K₃PO₄ |

| B4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ |

Application of Machine Learning and AI in Reaction Design and Optimization

ML models can be trained on reaction data to predict outcomes like yield and selectivity with high accuracy. nih.govbeilstein-journals.org Bayesian optimization, a powerful ML technique, can intelligently guide experimentation, selecting the next set of reaction conditions most likely to lead to an optimal result, thereby minimizing the number of experiments required. beilstein-journals.orgchemrxiv.org This "closed-loop" or "self-driving" laboratory, where an AI plans, a robot executes, and the AI learns from the results, is rapidly becoming a reality. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and steric properties imparted by the specific halogenation pattern of this compound make it an attractive building block for advanced materials. Future research will increasingly focus on this interdisciplinary interface.

The incorporation of fluorine atoms is known to modulate key properties in organic electronics, such as HOMO/LUMO energy levels and molecular packing. By using this compound as a core, new organic semiconductors, liquid crystals, and polymers with tailored electronic and physical properties can be designed. The bromine and chlorine atoms serve as synthetic handles for polymerization or for introducing other functional groups via cross-coupling reactions.

Q & A

Basic: What synthetic routes are available for 2-Bromo-4-chloro-5-fluorotoluene, and how is regioselectivity achieved in halogenation?

Regioselective halogenation of toluene derivatives often relies on directing groups (e.g., -CH3, -Cl) to control substitution patterns. For example, bromination at the 2-position can be influenced by steric and electronic effects of adjacent substituents. Evidence from analogous compounds (e.g., 2-Bromo-5-chlorotoluene, CAS 14495-51-3) suggests that halogenation sequences (e.g., Friedel-Crafts or electrophilic substitution) must account for competing directing effects of -Cl and -F . Optimization may involve temperature control, catalysts (e.g., FeBr3), or protective group strategies to enhance selectivity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting from -Br/-Cl/-F). For instance, ¹H NMR of 2-Bromo-5-fluorotoluene (CAS 452-63-1) shows distinct aromatic protons at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (223.47 g/mol, C7H5BrClF) .

- IR Spectroscopy : Peaks for C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) bonds .

Advanced: How can Suzuki-Miyaura cross-coupling reactions utilize this compound as a substrate?

The bromine atom in this compound serves as a leaving group for palladium-catalyzed couplings. For example, 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5) can react with aryl halides to form biaryl structures . Key considerations:

- Catalyst System : Pd(PPh3)4 or PdCl2(dppf) with bases like K2CO3.

- Solvent : Toluene or DMF at 80–100°C.

- Steric Effects : The chloro and fluoro substituents may influence coupling efficiency due to steric hindrance .

Advanced: What challenges arise in crystallographic analysis of halogenated toluenes, and how can SHELX programs address them?

Halogen atoms (Br, Cl) introduce strong X-ray scattering but may cause disorder in crystal lattices. SHELXL (via SHELX suite) refines such structures using constraints for anisotropic displacement parameters. For example, SHELXL’s robust algorithms handle heavy atoms and partial occupancy issues, critical for resolving overlapping electron densities in polyhalogenated compounds .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting vs. crystallography) be resolved during structural elucidation?

Discrepancies between NMR (dynamic solution-state data) and crystallography (static solid-state data) require cross-validation:

- Dynamic Effects : Rotameric equilibria in solution may split NMR peaks, whereas X-ray structures show fixed conformations.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict NMR shifts and compare with experimental data .

Basic: What oxidation reactions transform this compound into carboxylic acid derivatives?

Controlled oxidation with KMnO4 in aqueous acidic conditions converts the methyl group to -COOH. For example, 2-Bromo-5-fluorotoluene oxidizes to 2-Bromo-5-fluorobenzoic acid under heating (80–100°C) . Yield optimization requires pH control and stoichiometric excess of KMnO4 .

Advanced: How do steric and electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?

The -Cl (ortho/para-directing, deactivating) and -F (meta-directing, deactivating) groups compete, while -Br (ortho/para-directing) dominates in subsequent reactions. Computational studies (e.g., Fukui indices) predict reactivity at the 3-position due to electron withdrawal by -Cl and -F . Experimental validation via nitration or sulfonation can confirm these predictions.

Advanced: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Inert atmosphere (N2) at 2–8°C to prevent decomposition .

- Waste Disposal : Halogenated waste must be treated via incineration with scrubbers to avoid dioxin formation .

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

As a building block, it introduces halogen handles for further functionalization. For example:

- Anticancer Agents : Coupling with boronic acids to introduce pharmacophores .

- Agrochemicals : Chlorine/fluorine substituents enhance lipid solubility and bioactivity .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Software like Gaussian (DFT) or ADF calculates transition states and charge distributions. For example, meta-substitution by -F increases electron deficiency at the 3-position, favoring NAS with strong nucleophiles (e.g., NH3 under high pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.